molecular formula C27H26N4O2 B2647867 N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941903-60-2

N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2647867
CAS No.: 941903-60-2
M. Wt: 438.531
InChI Key: ODJQSIGYYRCSBF-UHFFFAOYSA-N
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Description

“N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” is a chemical compound that has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . It is an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones .


Synthesis Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The progress of the reaction was monitored using HPLC chromatography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include alkylation reactions .

Scientific Research Applications

Applications in Crystal Engineering and Material Properties

Spatial Orientations and Crystal Structures N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide and its derivatives exhibit diverse spatial orientations and crystal structures. For instance, certain derivatives demonstrate a tweezer-like geometry and can form channel-like structures through self-assembly via weak interactions, contributing to the field of crystal engineering. These structures are pivotal in understanding molecular packing and designing materials with specific properties (Kalita & Baruah, 2010). Additionally, these compounds can exhibit different shapes based on their protonation state, ranging from concave to S-shaped geometries, affecting their interaction and assembly properties.

Host–Guest Chemistry and Fluorescence Properties Compounds based on this compound have been explored in host–guest chemistry. They can form inclusion complexes with certain molecules, significantly enhancing fluorescence emission at specific wavelengths compared to the parent compound. This property is crucial for developing materials with tailored optical properties and potential applications in sensing and imaging (Karmakar et al., 2007).

Applications in Pharmacology and Drug Design

Antimicrobial and Antiprotozoal Activities Derivatives of this compound have demonstrated significant antimicrobial and antiprotozoal activities. These compounds, through their structural novelty, have shown promising results against bacterial, fungal, and protozoal infections, particularly against Trypanosoma cruzi in in vivo models. This underlines their potential in developing new therapeutic agents for infectious diseases (Patel et al., 2017).

Antiproliferative Activities Certain this compound derivatives exhibit potent antiproliferative activities against various human cancer cell lines. These compounds can arrest cell division and accumulate cells in specific phases, indicating their potential use in cancer therapy (Chen et al., 2013).

Antitubercular Properties Derivatives have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. Their efficacy, coupled with low cytotoxicity and favorable interaction with macrophages, marks them as promising candidates for tuberculosis treatment development (Pissinate et al., 2016).

Mechanism of Action

The most potent derivative of this compound was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that the compound may exert its anticonvulsant activity by modulating the function of these channels.

Future Directions

The research on “N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” and its derivatives could be directed towards further understanding their mechanism of action, optimizing their synthesis process, and evaluating their potential therapeutic applications in epilepsy and other neurological disorders .

Properties

IUPAC Name

N-phenyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-26(28-22-9-3-1-4-10-22)20-33-24-13-7-8-21-14-15-25(29-27(21)24)31-18-16-30(17-19-31)23-11-5-2-6-12-23/h1-15H,16-20H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQSIGYYRCSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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